molecular formula C12H19N3S B12972562 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole

2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole

Cat. No.: B12972562
M. Wt: 237.37 g/mol
InChI Key: YRWNRTYNPOQKQJ-UHFFFAOYSA-N
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Description

2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves a bicyclic system with a shared single atom. The presence of both diazaspiro and thiazole moieties in the structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole typically involves the reaction of a thiazole derivative with a diazaspiro compound. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole apart is its combination of diazaspiro and thiazole moieties, which confer unique chemical reactivity and biological activity. Its ability to inhibit RIPK1 makes it particularly valuable in the context of inflammatory disease research.

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

2-(2,8-diazaspiro[4.5]decan-8-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C12H19N3S/c1-4-13-10-12(1)2-6-15(7-3-12)9-11-14-5-8-16-11/h5,8,13H,1-4,6-7,9-10H2

InChI Key

YRWNRTYNPOQKQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(CC2)CC3=NC=CS3

Origin of Product

United States

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